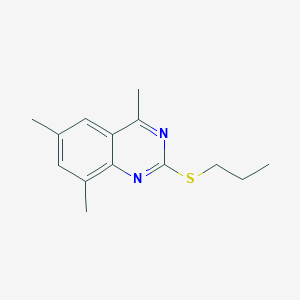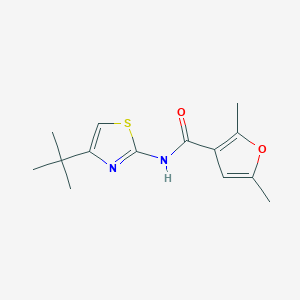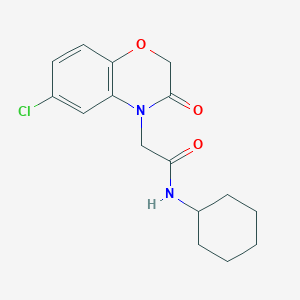![molecular formula C16H17N3O4S B4700467 2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4700467.png)
2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzamide
Overview
Description
2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzamide, also known as MPG, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of glycyl sulfonamide inhibitors and has been shown to exhibit a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzamide as a protease inhibitor involves the formation of a covalent bond between the sulfonamide group of 2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzamide and the active site of the protease. This covalent bond prevents the protease from cleaving its substrate, thereby inhibiting its activity.
The anti-inflammatory properties of 2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzamide are thought to be due to its ability to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the inflammatory response. 2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzamide has been shown to inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby preventing the activation of NF-κB and the subsequent production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its protease inhibitory and anti-inflammatory properties, it has also been shown to inhibit the activity of other enzymes such as carbonic anhydrase and acetylcholinesterase.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzamide in lab experiments is its specificity as a protease inhibitor. It has been shown to selectively inhibit the activity of certain proteases without affecting others. This makes it a valuable tool for studying the role of specific proteases in various biological processes.
However, one of the limitations of using 2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzamide in lab experiments is its potential toxicity. It has been shown to exhibit cytotoxicity in certain cell lines at high concentrations. Therefore, caution should be exercised when using 2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzamide in lab experiments.
Future Directions
There are several future directions for research on 2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzamide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases. Further studies are needed to determine the efficacy and safety of 2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzamide in animal models of inflammatory diseases.
Another area of interest is its potential as a tool for studying the role of specific proteases in various biological processes. Further studies are needed to determine the selectivity and specificity of 2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzamide for different proteases.
Overall, 2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzamide is a valuable compound for scientific research with potential applications in protease inhibition and anti-inflammatory therapy. Further studies are needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzamide has been extensively studied for its potential applications in scientific research. One of the main applications of 2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzamide is as a protease inhibitor. It has been shown to inhibit the activity of a wide range of proteases, including trypsin, chymotrypsin, and elastase. This makes it a valuable tool for studying the role of proteases in various biological processes.
In addition to its use as a protease inhibitor, 2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzamide has also been shown to exhibit anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This makes it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
2-[[2-[benzenesulfonyl(methyl)amino]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-19(24(22,23)12-7-3-2-4-8-12)11-15(20)18-14-10-6-5-9-13(14)16(17)21/h2-10H,11H2,1H3,(H2,17,21)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXUPJMJYHZKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1C(=O)N)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,3-dimethyl-5-(2-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4700416.png)
![2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4700418.png)

![1-[2-(2-chlorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4700436.png)
![6-fluoro-1-{[5-(4-fluorophenyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4700443.png)
![2-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B4700449.png)
![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(phenylthio)acetamide](/img/structure/B4700452.png)
![3-(4-methoxyphenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one](/img/structure/B4700459.png)
![N-(5-chloro-2-methylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4700472.png)
![1,6,7-trimethyl-8-[2-(4-methyl-1-piperidinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4700480.png)